molecular formula C18H16N2O2S B6341654 Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate CAS No. 1858251-38-3

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate

Cat. No. B6341654
CAS RN: 1858251-38-3
M. Wt: 324.4 g/mol
InChI Key: BYQZYKUCDBXCSW-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as “Ethyl(E)-3-(3-aminophenyl)acrylate” and “2-(3-Aminophenyl)ethanol”, are often used in chemical research and industry . They typically contain an ethyl group, an aminophenyl group, and other functional groups that contribute to their chemical properties .


Synthesis Analysis

While specific synthesis methods for “Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate” are not available, similar compounds are often synthesized through condensation reactions or cross-coupling reactions . For example, the Gewald reaction, a type of condensation reaction, is commonly used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often studied using techniques like Density Functional Theory . These studies can provide information on the compound’s vibrational modes, charge distribution, and other structural properties .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving organoboron reagents and is often used in the synthesis of similar compounds . This reaction is known for its mild conditions and functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structures . For example, “Ethyl(E)-3-(3-aminophenyl)acrylate” has a molecular weight of 215.68 and is stored at room temperature .

Scientific Research Applications

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate has been studied extensively for its potential applications in various fields. In medical research, this compound has been used to study its potential as an anti-inflammatory agent, as well as its potential as an inhibitor of cytochrome P450 enzymes. In pharmaceutical research, this compound has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In chemical research, this compound has been studied for its potential as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate is not fully understood. However, it is believed that this compound binds to various enzymes and proteins, leading to changes in their activity. For example, this compound has been shown to bind to cytochrome P450 enzymes, leading to an inhibition of their activity. In addition, this compound has been shown to bind to acetylcholinesterase, leading to an inhibition of its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, antioxidant, and antifungal effects. In addition, this compound has been shown to inhibit the activity of cytochrome P450 enzymes and acetylcholinesterase. These effects have been studied extensively and have been shown to have potential applications in medical and pharmaceutical research.

Advantages and Limitations for Lab Experiments

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be synthesized in a high yield. In addition, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for research studies. However, one of the main limitations of this compound is that its mechanism of action is not fully understood.

Future Directions

The potential applications of Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate are vast and there are a number of future directions for research. One potential future direction is to further study the mechanism of action of this compound and to identify other potential targets for its effects. In addition, further research could be conducted to explore the potential of this compound as an anti-inflammatory, antioxidant, and antifungal agent. Finally, further research could be conducted to explore the potential of this compound as a catalyst in various chemical reactions.

Synthesis Methods

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of this compound with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces the desired compound in a high yield. Other methods for the synthesis of this compound include the reaction of this compound with a variety of other reagents, such as bromine, chlorine, or nitrogen dioxide.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle these compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

ethyl 2-(3-aminophenyl)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-22-18(21)16-15(12-7-4-3-5-8-12)20-17(23-16)13-9-6-10-14(19)11-13/h3-11H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQZYKUCDBXCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162379
Record name 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858251-38-3
Record name 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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